3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1353580-69-4
VCID: VC15793023
InChI: InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-16)7-11(10)15(17)18/h5-8H,1-4H3
SMILES:
Molecular Formula: C13H16BNO5
Molecular Weight: 277.08 g/mol

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde

CAS No.: 1353580-69-4

Cat. No.: VC15793023

Molecular Formula: C13H16BNO5

Molecular Weight: 277.08 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde - 1353580-69-4

Specification

CAS No. 1353580-69-4
Molecular Formula C13H16BNO5
Molecular Weight 277.08 g/mol
IUPAC Name 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Standard InChI InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-16)7-11(10)15(17)18/h5-8H,1-4H3
Standard InChI Key UIIOACFMMXYSFS-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Introduction

Synthesis and Applications

Boronic acid derivatives are often synthesized through reactions involving boronic acids and pinacol. These compounds are crucial in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. The presence of a nitro group can influence the reactivity and electronic properties of the molecule, while the aldehyde group offers opportunities for further functionalization.

Synthesis Steps

  • Preparation of Boronic Acid: The synthesis typically starts with the preparation of a boronic acid from an aryl halide.

  • Pinacol Ester Formation: The boronic acid is then converted into its pinacol ester.

  • Nitration and Aldehyde Introduction: The nitro and aldehyde groups are introduced through separate reactions, often involving nitration and formylation steps.

Research Findings and Applications

While specific research findings on 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde are not available, boronic acid derivatives are extensively studied for their roles in drug discovery, materials science, and organic synthesis. Their ability to participate in cross-coupling reactions makes them valuable intermediates in the synthesis of complex molecules.

Applications Table

ApplicationDescription
Drug DiscoveryUsed in the synthesis of pharmaceutical compounds.
Materials ScienceEmployed in the development of new materials with specific properties.
Organic SynthesisKey intermediates in forming carbon-carbon bonds via Suzuki-Miyaura reactions.

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